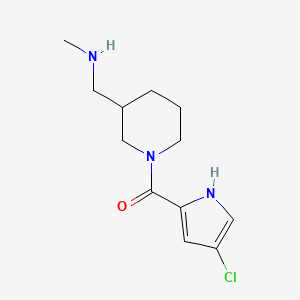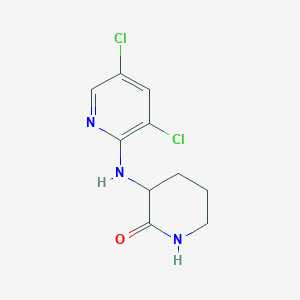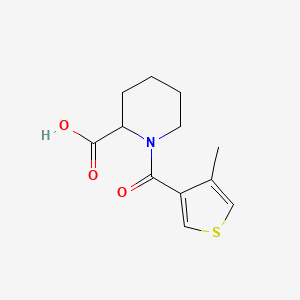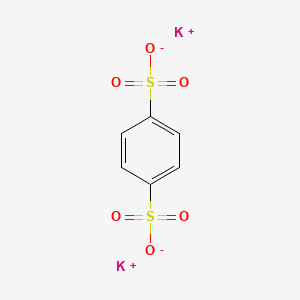
Dipotassium p-benzenedisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium p-benzenedisulfonate can be synthesized through the sulfonation of benzene using chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: Benzene reacts with chlorosulfonic acid (ClSO3H) to form benzene-1,4-disulfonic acid.
Neutralization: The resulting benzene-1,4-disulfonic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated control systems, helps optimize the production process .
化学反応の分析
Types of Reactions
Dipotassium p-benzenedisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonate salts.
Substitution: It can undergo electrophilic substitution reactions, where the sulfonate groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted benzene compounds .
科学的研究の応用
Dipotassium p-benzenedisulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is utilized in the production of flame retardants, dyes, and other specialty chemicals
作用機序
The mechanism of action of dipotassium p-benzenedisulfonate involves its ability to interact with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In flame retardant applications, it promotes the formation of a stable carbon layer, protecting the underlying material from combustion .
類似化合物との比較
Similar Compounds
- Potassium benzene-1,2-disulfonate
- Sodium benzene-1,3-disulfonate
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt
Uniqueness
Dipotassium p-benzenedisulfonate is unique due to its specific sulfonate group positioning on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers superior flame retardant properties and is more effective in certain biochemical applications .
特性
分子式 |
C6H4K2O6S2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
dipotassium;benzene-1,4-disulfonate |
InChI |
InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChIキー |
OUDPZXBEIAQXME-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


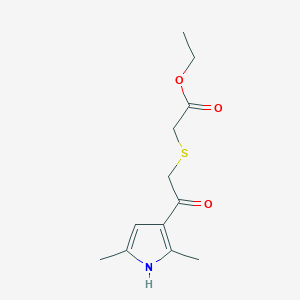
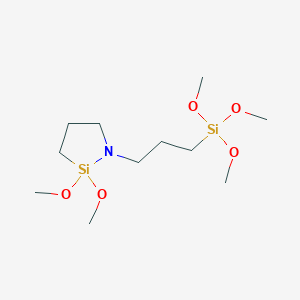
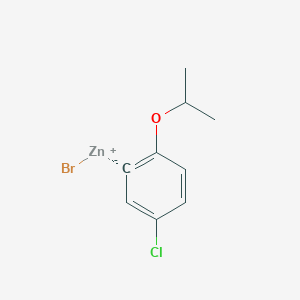
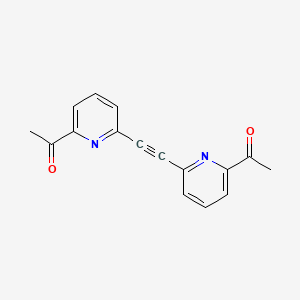
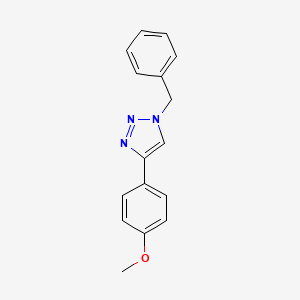
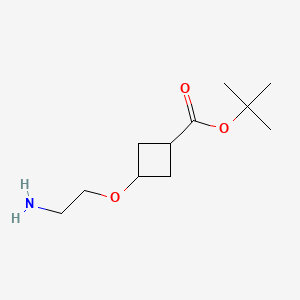
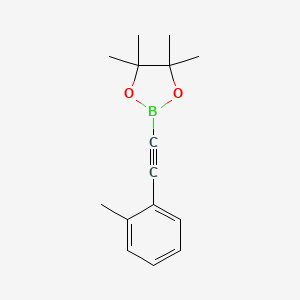
![3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14892313.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
